molecular formula C16H18N2O2 B2557823 (5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone CAS No. 328045-80-3

(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone

Cat. No. B2557823
CAS RN: 328045-80-3
M. Wt: 270.332
InChI Key: IVLPOGZRQMQYED-UHFFFAOYSA-N
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Description

“(5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone” is a chemical compound with the molecular formula C16H18N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1onc(-c2ccccc2)c1CN . This indicates that the compound contains a methyl group (CH3), an isoxazole ring, a phenyl group (C6H5), and a piperidino group (C5H10N).


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 270.33 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Pharmacological Research Applications

The pharmacological research applications of similar compounds focus on their potential therapeutic roles. For example, the systematic review of anti-tuberculosis phytochemicals emphasizes the importance of structural-cum-drug chemistry analyses for accelerating drug development against multidrug-resistant tuberculosis strains (S. S. Swain, T. Hussain, S. Pati, 2021). This suggests that compounds like (5-Methyl-3-phenyl-4-isoxazolyl)(piperidino)methanone could be studied for their potential anti-tuberculosis effects through similar methodologies.

Chemical Synthesis and Reaction Mechanisms

Studies on the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes review the potency and selectivity of chemical inhibitors, which are crucial for understanding drug–drug interactions (S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011). This area of research could provide insights into studying the metabolism and pharmacokinetic properties of this compound.

Energy and Environmental Applications

The review on the thermal energy transport system by synthesis and decomposition reactions of methanol discusses the potential for energy conservation and global environment protection through chemical reactions (Qiusheng Liu, A. Yabe, Shiro Kajiyama, K. Fukuda, 2002). Such research methodologies could be relevant for investigating the environmental applications of this compound, particularly in energy conversion and storage systems.

Safety and Hazards

The safety data sheet for a similar compound, “(5-Methyl-3-phenyl-4-isoxazolyl)methylamine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-14(16(19)18-10-6-3-7-11-18)15(17-20-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPOGZRQMQYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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